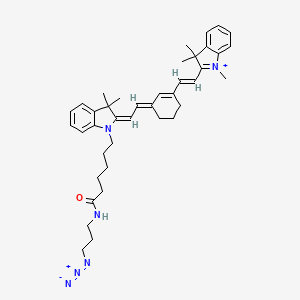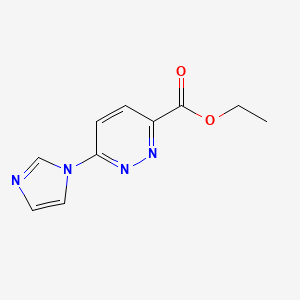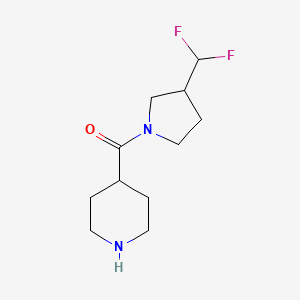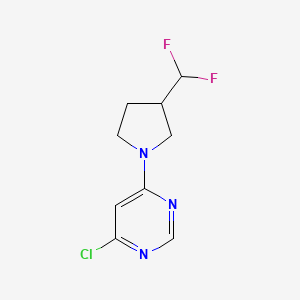
2-(3-(Fluorometil)piperidin-1-il)anilina
Descripción general
Descripción
“2-(3-(Fluoromethyl)piperidin-1-yl)aniline” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “2-(3-(Fluoromethyl)piperidin-1-yl)aniline”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis
The molecular formula of “2-(3-(Fluoromethyl)piperidin-1-yl)aniline” is C12H17FN2, and its molecular weight is 208.27 g/mol.Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
Los derivados de piperidina, como la “2-(3-(Fluorometil)piperidin-1-il)anilina”, juegan un papel significativo en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .
Aplicaciones Anticancerígenas
Se diseñó una serie de derivados de 2-amino-4-(1-piperidina) piridina, que podrían incluir potencialmente la “this compound”, como un inhibidor dual de la quinasa del linfoma anaplásico resistente a Crizotinib (ALK) y la quinasa 1 del oncogén c-ros (ROS1) .
Aplicaciones Antivirales
Los derivados de piperidina se están utilizando de diferentes maneras como agentes antivirales . Podrían usarse potencialmente en el desarrollo de nuevos fármacos antivirales.
Aplicaciones Antimaláricas
Los derivados de piperidina también se están utilizando como agentes antimaláricos . Podrían usarse potencialmente en el desarrollo de nuevos fármacos antimaláricos.
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de piperidina se están utilizando de diferentes maneras como agentes antimicrobianos y antifúngicos . Podrían usarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos y antifúngicos.
Aplicaciones Antihipertensivas
Los derivados de piperidina se están utilizando de diferentes maneras como agentes antihipertensivos . Podrían usarse potencialmente en el desarrollo de nuevos fármacos antihipertensivos.
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de piperidina se están utilizando de diferentes maneras como agentes analgésicos y antiinflamatorios . Podrían usarse potencialmente en el desarrollo de nuevos fármacos analgésicos y antiinflamatorios.
Aplicaciones Antipsicóticas
Los derivados de piperidina se están utilizando de diferentes maneras como agentes antipsicóticos . Podrían usarse potencialmente en el desarrollo de nuevos fármacos antipsicóticos.
Direcciones Futuras
Piperidine derivatives, including “2-(3-(Fluoromethyl)piperidin-1-yl)aniline”, continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 2-(3-(fluoromethyl)piperidin-1-yl)aniline, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Análisis Bioquímico
Biochemical Properties
2-(3-(Fluoromethyl)piperidin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including 2-(3-(Fluoromethyl)piperidin-1-yl)aniline, have been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, the compound’s interaction with proteins involved in metabolic processes can alter the rate of biochemical reactions, thereby influencing cellular metabolism .
Cellular Effects
The effects of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cell function . For example, by inhibiting specific kinases, 2-(3-(Fluoromethyl)piperidin-1-yl)aniline can alter the phosphorylation status of target proteins, thereby affecting downstream signaling events . This modulation can result in changes in gene expression, impacting various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(3-(Fluoromethyl)piperidin-1-yl)aniline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of specific metabolites, thereby affecting cellular metabolism . Additionally, 2-(3-(Fluoromethyl)piperidin-1-yl)aniline can interact with transcription factors, influencing gene expression . By binding to these proteins, the compound can alter their ability to regulate the transcription of target genes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The effects of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes can affect the compound’s efficacy and safety in long-term applications .
Dosage Effects in Animal Models
The effects of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and influencing cellular processes . At high doses, the compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(3-(Fluoromethyl)piperidin-1-yl)aniline is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their concentrations within the cell . These interactions can affect overall cellular metabolism, influencing various physiological processes .
Transport and Distribution
The transport and distribution of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues . The compound’s distribution can influence its biological activity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . This localization is essential for the compound’s ability to modulate cellular function effectively .
Propiedades
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-8-10-4-3-7-15(9-10)12-6-2-1-5-11(12)14/h1-2,5-6,10H,3-4,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZLLGJCRCMONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)




![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)




![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)


